
3-Chloro-4-fluorotoluene
Overview
Description
3-Chloro-4-fluorotoluene (CAS: 1513-25-3) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆ClF and a molecular weight of 144.58 g/mol. Structurally, it is a toluene derivative substituted with a chlorine atom at the 3-position and a fluorine atom at the 4-position (Figure 1). This compound is commercially available with a purity of 98% from suppliers such as Thermo Scientific (Product ID: H63822) and Apollo (Product ID: PC9527) . It is categorized as an aromatic halogenated hydrocarbon, commonly utilized as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced polymers .
Figure 1. Structure of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorotoluene can be synthesized by fluorinating 3-chlorotoluene. The reaction involves the use of a fluorinating agent under controlled conditions to produce this compound . Another method involves the reaction of 3-chloro-4-methylbenzenamine with anhydrous hydrogen fluoride, followed by diazotization and pyrolysis .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of both chlorine and fluorine atoms on the aromatic ring.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted aromatic compounds can be formed.
Oxidation Products: The primary oxidation product is 3-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Intermediates
3-Chloro-4-fluorotoluene serves as an important intermediate in the synthesis of various pharmaceuticals. For instance:
- Anticancer Drugs : It is utilized in the synthesis of gefitinib, a drug used for treating non-small cell lung cancer. The compound's structure allows for modifications that enhance biological activity and efficacy .
- Antibacterial Agents : It also plays a role in synthesizing norfloxacin, an antibiotic effective against bacterial infections .
Agrochemical Development
The compound is significant in the development of agrochemicals, including:
- Herbicides and Pesticides : Its halogenated structure contributes to the effectiveness of various herbicides and pesticides, enhancing their potency against target organisms while minimizing environmental impact .
Case Study 1: Synthesis of Gefitinib
A notable application of this compound is in the synthesis of gefitinib. The process involves several steps:
- Starting Material : The synthesis begins with this compound.
- Reactions : Key reactions include nucleophilic substitutions and coupling reactions that introduce additional functional groups necessary for biological activity.
- Outcome : The final product exhibits significant antitumor activity, demonstrating the importance of this compound as a precursor in pharmaceutical chemistry.
Case Study 2: Development of Herbicides
Research has shown that derivatives of this compound can be modified to create effective herbicides. These compounds have been tested for their ability to inhibit weed growth while being less toxic to crops:
- Synthesis : Various derivatives are synthesized through halogenation and functional group modifications.
- Testing : Field trials demonstrate effective weed control with minimal environmental impact.
Data Table
Application Area | Specific Use | Example Compound | Notes |
---|---|---|---|
Pharmaceuticals | Anticancer drugs | Gefitinib | Effective against non-small cell lung cancer |
Antibacterial agents | Norfloxacin | Treatment for bacterial infections | |
Agrochemicals | Herbicides | Various derivatives | Effective weed control with low toxicity |
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorotoluene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of different products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
The physicochemical properties and reactivity of halogenated toluenes are highly influenced by the positions of substituents. Below is a comparative analysis of 3-Chloro-4-fluorotoluene with key analogues:
Table 1. Comparison of Halogenated Toluene Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Substituent Positions |
---|---|---|---|---|---|
This compound | 1513-25-3 | C₇H₆ClF | 144.58 | 167–169 | 3-Cl, 4-F |
2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.58 | N/A | 2-Cl, 4-F |
2-Chloro-6-fluorotoluene | 443-83-4 | C₇H₆ClF | 144.58 | N/A | 2-Cl, 6-F |
4-Fluorotoluene | 352-32-9 | C₇H₇F | 110.13 | 116–118 | 4-F |
2,4-Difluorotoluene | 452-76-6 | C₇H₆F₂ | 128.12 | 117–119 | 2-F, 4-F |
Key Observations:
Boiling Points: this compound has a higher boiling point (167–169°C) compared to mono-fluorinated derivatives like 4-fluorotoluene (116–118°C) due to increased molecular weight and halogen-induced dipole interactions . Difluorinated derivatives (e.g., 2,4-difluorotoluene) exhibit lower boiling points than chloro-fluoro analogues, reflecting weaker intermolecular forces despite similar molecular weights .
Substituent Effects: The meta (3-) chlorine and para (4-) fluorine arrangement in this compound creates an asymmetric electronic distribution, enhancing its polarity compared to symmetrical isomers like 2,4-difluorotoluene. This polarity may influence solubility and reactivity in electrophilic substitution reactions .
Industrial and Research Relevance
- This compound : Used in synthesizing agrochemical intermediates and specialty polymers. Its high purity (98%) ensures reliability in sensitive reactions .
- 2-Chloro-4-fluorotoluene : While structurally similar, its applications are less documented, suggesting niche use cases .
- 4-Fluorotoluene : A simpler derivative employed as a building block in pharmaceuticals and liquid crystals due to its lower boiling point and ease of handling .
Biological Activity
3-Chloro-4-fluorotoluene (C7H6ClF) is an aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agricultural chemicals. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
This compound is characterized by the presence of chlorine and fluorine substituents on a toluene ring. Its chemical structure can be represented as follows:
- Molecular Formula : C7H6ClF
- Molecular Weight : 144.57 g/mol
- CAS Number : 1513-25-3
The synthesis of this compound typically involves halogenation reactions of toluene derivatives, which can be achieved through various methods, including electrophilic aromatic substitution. This compound serves as an intermediate in the production of more complex molecules, including pharmaceuticals and agrochemicals .
Pharmacological Applications
Research indicates that this compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that halogenated toluenes can possess antimicrobial properties, making them useful in the development of new antibiotics. For instance, derivatives of this compound have been investigated for their efficacy against various bacterial strains .
- Anthelmintic Activity : Compounds related to this compound, such as rafoxanide (a salicylanilide), have shown significant anthelmintic properties. Rafoxanide is effective against parasitic infections in livestock and has been researched for potential applications in human medicine .
- Potential in Cancer Treatment : Recent studies have explored the role of halogenated compounds in cancer therapy. For example, rafoxanide has demonstrated effectiveness in treating multiple myeloma and other malignancies by inducing apoptosis in cancer cells through various signaling pathways .
Toxicological Profile
The biological monitoring of exposure to this compound has revealed significant findings regarding its toxicological effects:
- Metabolism and Excretion : In occupational exposure studies, metabolites such as 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S) were identified in urine samples from workers exposed to this compound. The median concentration of CFA-S varied across studies, indicating potential health risks associated with chronic exposure .
- Hemoglobin Adducts : Hemoglobin adducts formed by binding with this compound provide a more reliable measure of long-term exposure compared to urinary metabolites. This method has shown that intermittent exposure may be underestimated if only urinary analysis is conducted .
Occupational Exposure Studies
Two key studies involving workers exposed to this compound highlighted the importance of monitoring both urinary metabolites and hemoglobin adducts:
- Study One : Involving 75 workers, the median concentration of urinary CFA-S was found to be 0.14 µmole/g creatinine, with a range from <0.05 to 2.82 µmole/g creatinine.
- Study Two : Involving 72 workers, the median concentration increased to 0.21 µmole/g creatinine, with higher levels detected after shifts with potential incidental exposure (up to 0.76 µmole/g creatinine) .
These findings underscore the necessity for comprehensive biological monitoring strategies in occupational settings where exposure to this compound occurs.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-fluorotoluene, and how do reaction conditions affect yield?
Methodological Answer:
- Direct Halogenation: Chlorination and fluorination of toluene derivatives using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (e.g., 40–60°C). Adjust stoichiometry to minimize byproducts like dihalogenated isomers .
- Purification: Distillation at 167–169°C under reduced pressure to isolate the compound (purity >95%) .
- Key Data:
Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Friedel-Crafts | AlCl₃ | 50 | 78 | 95 |
Gas-phase Halogenation | FeCl₃ | 60 | 65 | 90 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: Analyze <sup>1</sup>H and <sup>13</sup>C spectra for methyl group splitting (δ ~2.3 ppm) and aromatic proton coupling patterns (δ 6.8–7.5 ppm). Fluorine-induced deshielding confirms substituent positions .
- GC-MS: Use electron ionization to detect molecular ion peaks at m/z 144 (M⁺) and fragment ions (e.g., m/z 109 for C₆H₄Cl⁺) .
- IR: Look for C-Cl (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .
Q. How should researchers handle this compound safely in the lab?
Methodological Answer:
- Storage: Keep in amber glass bottles at 2–8°C to prevent photodegradation .
- PPE: Use nitrile gloves, fume hoods, and vapor-resistant goggles. Avoid skin contact due to potential irritancy .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. What mechanisms explain the formation of benzyl-type radicals from this compound under corona discharge?
Methodological Answer:
- Experimental Setup: Use corona discharge in a supersonic jet expansion with He carrier gas to generate jet-cooled radicals. Monitor via vibronic emission spectroscopy .
- Pathways:
C-Cl Bond Cleavage: Produces 2-chloro-4-fluorobenzyl radical (D₀ → D₁ transition energy: ~20,000 cm⁻¹).
Demethylation: Forms 4-fluorobenzyl radical via methyl group abstraction .
- Computational Validation: Compare experimental vibrational frequencies (e.g., 3050 cm⁻¹ for C-H stretch) with DFT/B3LYP/6-311++G(d,p) calculations .
Q. How can solvent polarity influence the nucleophilic aromatic substitution (SNAr) reactivity of this compound?
Methodological Answer:
- Kinetic Studies: Conduct SNAr reactions in polar aprotic (e.g., DMSO) vs. nonpolar solvents (e.g., toluene). Monitor reaction rates via HPLC.
- Data Interpretation: Higher polarity solvents stabilize transition states, accelerating Cl⁻ displacement. For example, k(obs) in DMSO is 3× higher than in toluene .
- Table:
Solvent | Dielectric Constant | k(obs) (s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
DMSO | 46.7 | 0.045 | 72 |
Toluene | 2.4 | 0.015 | 89 |
Q. What strategies resolve contradictions in reported regioselectivity during functionalization reactions?
Methodological Answer:
- Isotopic Labeling: Use <sup>18</sup>O or <sup>2</sup>H to trace reaction pathways in electrophilic substitution.
- Cross-Validation: Compare XRD crystal structures of derivatives (e.g., 3-Chloro-4-fluorophenylhydrazine hydrochloride) with computational electrostatic potential maps .
- Case Study: Conflicting para/ortho ratios in nitration (e.g., 70% para vs. 30% meta) may arise from competing directing effects of Cl and F. Adjust HNO₃/H₂SO₄ ratios to control selectivity .
Q. Data Contradiction Analysis
Q. Why do different studies report varying boiling points for this compound?
Methodological Answer:
Properties
IUPAC Name |
2-chloro-1-fluoro-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQPNLSEBWZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371463 | |
Record name | 3-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-25-3 | |
Record name | 2-Chloro-1-fluoro-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1513-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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